An In-depth Technical Guide to 4-Iodo-2,6-dimethoxyphenol: A Versatile Synthetic Building Block
An In-depth Technical Guide to 4-Iodo-2,6-dimethoxyphenol: A Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Phenols in Synthesis
Phenolic scaffolds are fundamental motifs in a vast array of pharmaceuticals, natural products, and advanced materials.[1] Their inherent reactivity and structural versatility make them prized starting points for complex molecular architectures. Within this class of compounds, 4-Iodo-2,6-dimethoxyphenol (CAS 106465-03-6) emerges as a particularly valuable and strategic building block for synthetic chemists. Its unique combination of a nucleophilic hydroxyl group, electron-rich aromatic ring, and a reactive carbon-iodine bond provides a trifecta of chemical handles for diverse synthetic transformations.[2] This guide offers a comprehensive overview of the properties, synthesis, reactivity, and potential applications of 4-Iodo-2,6-dimethoxyphenol, with a focus on providing practical insights for its effective utilization in research and development.
Core Properties of 4-Iodo-2,6-dimethoxyphenol
A thorough understanding of the physicochemical properties of a synthetic precursor is paramount for its successful application. The key properties of 4-Iodo-2,6-dimethoxyphenol are summarized below:
| Property | Value |
| CAS Number | 106465-03-6 |
| Molecular Formula | C₈H₉IO₃ |
| Molecular Weight | 280.06 g/mol |
| Appearance | Not explicitly stated, likely a solid |
| Melting Point | Not explicitly stated |
| Boiling Point | 341.4±42.0 °C (Predicted)[3] |
| Density | 1.773±0.06 g/cm³ (Predicted)[3] |
| pKa | 9.38±0.23 (Predicted)[3] |
| Solubility | Not explicitly stated, likely soluble in common organic solvents |
Spectral Characterization: Unveiling the Molecular Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two equivalent methoxy groups would appear as a sharp singlet at approximately 3.8-4.0 ppm. The two equivalent aromatic protons would present as a singlet in the region of 6.5-7.5 ppm. The phenolic hydroxyl proton would likely appear as a broad singlet, with its chemical shift being dependent on concentration and solvent. For comparison, the ¹H NMR spectrum of the related compound 4-iodo-2,5-dimethylphenol shows distinct signals for the aromatic protons and methyl groups.[4]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments. The carbon bearing the iodine atom would be found at a relatively low field (around 80-90 ppm). The carbons attached to the methoxy groups would appear around 150-160 ppm, while the methoxy carbons themselves would be in the 55-60 ppm region. The carbons bearing the aromatic protons would have chemical shifts in the 110-130 ppm range. The ¹³C NMR spectrum of the precursor, 2,6-dimethoxyphenol, shows characteristic peaks for the aromatic and methoxy carbons.[5]
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group. Strong C-O stretching bands for the methoxy groups would be observed around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, and aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 280. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom. Fragmentation would likely involve the loss of methyl groups (M-15) and the entire methoxy groups (M-31).
Synthesis of 4-Iodo-2,6-dimethoxyphenol: A Regioselective Approach
The most common and efficient method for the synthesis of 4-Iodo-2,6-dimethoxyphenol is the direct electrophilic iodination of its precursor, 2,6-dimethoxyphenol (also known as syringol).[2] The electron-donating nature of the hydroxyl and two methoxy groups strongly activates the aromatic ring towards electrophilic substitution, with the para position (C4) being the sterically and electronically favored site for iodination.[2]
Conceptual Workflow for the Synthesis of 4-Iodo-2,6-dimethoxyphenol
Caption: Synthetic workflow for 4-Iodo-2,6-dimethoxyphenol.
Detailed Experimental Protocol: Iodination of 2,6-Dimethoxyphenol
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
2,6-Dimethoxyphenol
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethoxyphenol (1.0 eq) in dichloromethane. Add an aqueous solution of sodium bicarbonate (2.0 eq).
-
Causality: Dichloromethane is a good solvent for the starting material. The biphasic system with aqueous sodium bicarbonate helps to neutralize the HI byproduct formed during the reaction, driving the equilibrium towards the product.
-
-
Addition of Iodine: To the stirred biphasic mixture, add iodine (1.1 eq) portion-wise at room temperature.
-
Causality: Portion-wise addition helps to control the reaction rate and minimize potential side reactions. An excess of iodine ensures complete conversion of the starting material.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Causality: Sodium thiosulfate reduces excess iodine to colorless iodide, facilitating its removal from the organic phase.
-
-
Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Causality: The brine wash removes any remaining water-soluble impurities. Anhydrous magnesium sulfate is a drying agent that removes residual water from the organic solvent.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure 4-Iodo-2,6-dimethoxyphenol.
Reactivity and Synthetic Applications
The synthetic utility of 4-Iodo-2,6-dimethoxyphenol stems from the reactivity of its aryl iodide moiety, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[2] These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for the formation of biaryl compounds.[6]
-
Heck-Mizoroki Reaction: In this reaction, the aryl iodide is coupled with an alkene to form a substituted alkene.[7] This reaction is particularly useful for the synthesis of stilbenes and cinnamates.
-
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, yielding an arylethynyl derivative.[8][9]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine.
Illustrative Synthetic Utility of 4-Iodo-2,6-dimethoxyphenol
Caption: Synthetic utility of 4-Iodo-2,6-dimethoxyphenol.
Exemplary Protocol: Suzuki-Miyaura Coupling
This generalized protocol illustrates the use of 4-Iodo-2,6-dimethoxyphenol in a Suzuki-Miyaura coupling reaction.
Materials:
-
4-Iodo-2,6-dimethoxyphenol
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Water
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
Reagent Preparation: To a reaction vessel, add 4-Iodo-2,6-dimethoxyphenol (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02-0.05 eq), triphenylphosphine (0.04-0.10 eq), and potassium carbonate (2.0 eq).
-
Causality: The arylboronic acid is the organoboron coupling partner. Palladium(II) acetate is the catalyst precursor, which is reduced in situ to the active Pd(0) species. Triphenylphosphine is a ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle. Potassium carbonate is the base required for the transmetalation step.
-
-
Reaction Setup: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times. Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Causality: The reaction is performed under an inert atmosphere to prevent the oxidation of the Pd(0) catalyst. The solvent system of toluene and water is commonly used for Suzuki couplings, as the aqueous phase helps to dissolve the base and facilitate the reaction.
-
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the desired biaryl product.
Potential in Drug Discovery and Medicinal Chemistry
While specific biological activities of 4-Iodo-2,6-dimethoxyphenol are not extensively documented, its structural features and reactivity make it a highly attractive starting material for the synthesis of bioactive molecules.[10][11] The dimethoxyphenol moiety is present in numerous natural products and synthetic compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[12]
The ability to functionalize the 4-position of the phenolic ring through cross-coupling reactions allows for the rapid generation of a library of derivatives with diverse substituents. This approach is central to modern drug discovery, where structure-activity relationships (SAR) are explored to optimize the therapeutic properties of a lead compound. The resulting biaryl, stilbene, arylethynyl, and arylamine derivatives can be screened for a variety of biological targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Iodo-2,6-dimethoxyphenol. Based on the GHS classifications for the closely related 4-iodo-2,6-dimethylphenol, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage.[13] It may also cause respiratory irritation.[13]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
4-Iodo-2,6-dimethoxyphenol is a highly valuable and versatile building block in organic synthesis. Its well-defined structure, predictable reactivity, and accessibility through a straightforward synthetic route make it an ideal starting material for the construction of complex molecular architectures. The ability to leverage the reactivity of the aryl iodide in a variety of powerful cross-coupling reactions opens up a vast chemical space for the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and other areas of chemical research. As the demand for sophisticated organic molecules continues to grow, the strategic importance of precursors like 4-Iodo-2,6-dimethoxyphenol will undoubtedly increase.
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